2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid
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Overview
Description
2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and a 2-hydroxypropan-2-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluorobenzoic acid.
Substitution Reaction: The 2-fluorobenzoic acid undergoes a Friedel-Crafts alkylation reaction with acetone in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the 2-hydroxypropan-2-yl group at the 4-position of the benzene ring.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: 2-Fluoro-4-(2-oxopropan-2-yl)benzoic acid.
Reduction: 2-Fluoro-4-(2-hydroxypropan-2-yl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-amino-4-(2-hydroxypropan-2-yl)benzoic acid.
Scientific Research Applications
2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(propan-2-yl)benzoic acid: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
2-Fluoro-4-(2-hydroxyethyl)benzoic acid: Has a different alkyl group, which can influence its solubility and biological activity.
2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different chemical reactivity.
Uniqueness
2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a 2-hydroxypropan-2-yl group on the benzene ring. This combination of functional groups can enhance its chemical reactivity and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-4-(2-hydroxypropan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-10(2,14)6-3-4-7(9(12)13)8(11)5-6/h3-5,14H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLJHJFPFYANOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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